5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
Overview
Description
5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: is a chemical compound with the molecular formula C14H21N3O6. It is known for its applications in the synthesis of iodinated contrast agents used in medical imaging . This compound is characterized by the presence of an amino group attached to the central carbon of the benzene ring and two dihydroxypropyl groups attached to the nitrogens of the amide groups .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-bezenedicarboxamides . These compounds are often used as contrast agents in medical imaging, suggesting that the targets could be related to enhancing the visibility of certain structures or fluids within the body.
Mode of Action
As a reagent, it likely interacts with other compounds during synthesis to form the desired iodinated 5-(acylamino)-1,3-bezenedicarboxamides . The resulting compounds may then interact with their targets to produce the desired contrast effect in medical imaging.
Pharmacokinetics
It is soluble in water , which may influence its absorption and distribution within the body
Action Environment
It is recommended to be stored at room temperature, in a cool and dark place , suggesting that light, temperature, and humidity may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide involves the reaction of isophthalic acid derivatives with 2,3-dihydroxypropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods: In industrial settings, the compound is produced in large quantities using a continuous process. This involves the iodination of 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide with iodine chloride, followed by purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in the synthesis of iodinated 5-(acylamino)-1,3-benzenedicarboxamides, which are important intermediates in the production of non-ionic X-ray contrast agents .
Biology and Medicine: In the field of medicine, it is utilized in the development of contrast agents for imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI) .
Industry: The compound’s unique properties make it valuable for drug delivery systems, biomaterials, and tissue engineering applications .
Comparison with Similar Compounds
Iohexol: A non-ionic, water-soluble contrast agent used in radiographic imaging.
Ioversol: Another non-ionic contrast agent with similar applications.
Iodixanol: Known for its use in diagnostic X-ray procedures.
Uniqueness: 5-Amino-N,N’-bis(2,3-dihydroxypropyl)isophthalamide is unique due to its specific structure, which allows for efficient iodination and high solubility in water. This makes it particularly effective in producing high-quality imaging contrast .
Properties
IUPAC Name |
5-amino-1-N,3-N-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O6/c15-10-2-8(13(22)16-4-11(20)6-18)1-9(3-10)14(23)17-5-12(21)7-19/h1-3,11-12,18-21H,4-7,15H2,(H,16,22)(H,17,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZGAPXHJKSZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)NCC(CO)O)N)C(=O)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998140 | |
Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76820-35-4 | |
Record name | 5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-1,3-benzenedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76820-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076820354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-N~1~,N~3~-bis(2,3-dihydroxypropyl)benzene-1,3-dicarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50998140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthaldiamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-N,N'-BIS(2,3-DIHYDROXYPROPYL)ISOPHTHALAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLI7KW8WA3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.